[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone
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Overview
Description
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Substitution Reactions: The introduction of the 3-chloro-4-fluorophenyl and 4-methylphenyl groups is achieved through substitution reactions. These reactions typically involve the use of halogenated precursors and appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against a range of enzymes, making them useful in the development of new drugs.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This compound, in particular, is being investigated for its potential to inhibit specific biological pathways involved in disease progression.
Industry
In the industrial sector, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it valuable in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The compound’s molecular targets include enzymes involved in cell division, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methanol: This compound shares a similar core structure but differs in the functional groups attached to the triazole ring.
[1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol: Another similar compound with a methoxy group instead of a methyl group.
Uniqueness
What sets 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c1-10-2-4-11(5-3-10)16(22)15-9-21(20-19-15)12-6-7-14(18)13(17)8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJQTCTWZXIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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